molecular formula C11H11N3O2 B1522115 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1197965-65-3

3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1522115
M. Wt: 217.22 g/mol
InChI Key: YVJTZYQAEADMNF-UHFFFAOYSA-N
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Description

The compound’s description would typically include its chemical formula, molecular weight, and structural formula. It might also include its appearance (solid, liquid, color, etc.) and any notable chemical or physical properties.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The products of these reactions can provide valuable information about the compound’s chemical properties.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions. Its chemical properties, such as its acidity or basicity, might also be studied.


Scientific Research Applications

Experimental and Theoretical Studies on Pyrazole Derivatives

Experimental and theoretical studies have been conducted on the reactions of pyrazole-3-carboxylic acid derivatives with various aminophenols, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These studies offer insights into the mechanisms of these reactions, supported by spectroscopic data and theoretical calculations, highlighting the potential of pyrazole derivatives in synthesizing new compounds with designed properties (Yıldırım & Kandemirli, 2006). Similar research involves the synthesis of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with binucleophiles, further expanding the applications of pyrazole derivatives in organic synthesis (Yıldırım, Kandemirli, & Akçamur, 2005).

Synthesis and Characterization of Pyrazole Compounds

Research on the synthesis and characterization of pyrazole compounds includes the development of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives. These compounds have been synthesized and analyzed for their potential cytotoxic activities, indicating the relevance of pyrazole derivatives in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Green Synthesis Methods

The development of green synthesis methods for pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst represents an environmentally friendly approach to synthesizing pyrazole derivatives. This method emphasizes the importance of sustainable chemistry practices in the synthesis of organic compounds (Zolfigol et al., 2013).

Molecular Conformation and Hydrogen Bonding Studies

Studies on the molecular conformation and hydrogen bonding of pyrazole-3,4-dicarboxylate derivatives reveal complex hydrogen-bonded framework structures. These investigations contribute to the understanding of the structural and bonding properties of pyrazole derivatives, essential for designing compounds with desired chemical and physical properties (Asma et al., 2018).

Safety And Hazards

This would involve studying the compound’s toxicity and any risks it poses to human health or the environment. This could involve in vitro toxicity testing, or in vivo testing in animals.


Future Directions

This would involve a discussion of potential future research directions. For example, if the compound has shown promising biological activity, future studies might involve testing it in more complex biological systems, or developing methods to synthesize it more efficiently or in larger quantities.


properties

IUPAC Name

3-(4-aminophenyl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-6-9(11(15)16)10(13-14)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJTZYQAEADMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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